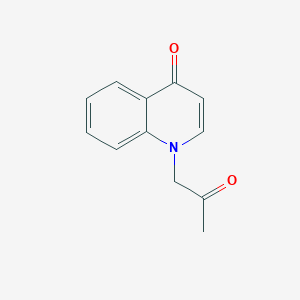

1-(2-oxopropyl)quinolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-oxopropyl)quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-9(14)8-13-7-6-12(15)10-4-2-3-5-11(10)13/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPQWQXHOYLPOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=CC(=O)C2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Oxopropyl Quinolin 4 1h One and Analogous Structures

Established Synthetic Routes to the Quinolin-4(1H)-one Core

The quinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, and its synthesis has been extensively studied for over a century. nih.govnih.gov Classical methods typically involve the cyclization of substituted aniline precursors. jptcp.comrsc.org More contemporary approaches utilize transition-metal catalysis to achieve efficient and selective ring formation. mdpi.comnih.gov

Gould-Jacobs Reaction Variants

The Gould-Jacobs reaction, first reported in 1939, is a widely used method for constructing the quinolin-4-one backbone. mdpi.comiipseries.org The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. rsc.orgwikipedia.org This is followed by a thermal intramolecular cyclization of the resulting anilidomethylenemalonic ester intermediate. mdpi.comablelab.eu The cyclization step typically requires very high temperatures, often exceeding 250°C, which can lead to side reactions or decomposition. mdpi.comablelab.eu The initial product is a 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in its 4-oxo tautomeric form. wikipedia.org Subsequent hydrolysis and decarboxylation yield the target quinolin-4(1H)-one. mdpi.comwikipedia.org The regioselectivity of the cyclization is influenced by both steric and electronic factors of substituents on the aniline ring. mdpi.com

| Reagents/Conditions | Description | Reference |

| Starting Materials | Aniline, Diethyl ethoxymethylenemalonate | mdpi.comwikipedia.org |

| Intermediate | Anilidomethylenemalonic ester | ablelab.eu |

| Cyclization | High temperature (>250°C), often neat or in a high-boiling solvent | mdpi.comablelab.eu |

| Post-treatment | Saponification (e.g., NaOH) followed by decarboxylation (heat) | wikipedia.org |

| Improvements | Microwave irradiation to increase yields and reduce reaction times | ablelab.eu |

Conrad-Limpach Condensation Strategies

Discovered in 1887, the Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines. wikipedia.orgsynarchive.com The reaction proceeds through a Schiff base intermediate. jptcp.comwikipedia.org The critical step is the thermal cyclization, which, similar to the Gould-Jacobs reaction, demands high temperatures (around 250°C) to overcome the energy barrier of breaking the aromaticity of the aniline ring during the ring-closing step. nih.govwikipedia.org The use of high-boiling inert solvents, such as mineral oil, has been shown to significantly improve the yields of the cyclization step compared to performing the reaction neat. wikipedia.org The final product, a 4-hydroxyquinoline (B1666331), exists in tautomeric equilibrium with the more stable 4-quinolone form. wikipedia.org

| Reagents/Conditions | Description | Reference |

| Starting Materials | Aniline, β-ketoester (e.g., ethyl acetoacetate) | jptcp.comwikipedia.org |

| Intermediate | Schiff base | wikipedia.org |

| Cyclization | High temperature (~250°C) | synarchive.com |

| Solvent | Often performed in high-boiling, inert solvents like mineral oil or 1,2,4-trichlorobenzene | nih.govwikipedia.org |

| Catalyst | Keto-enol tautomerizations are acid-catalyzed (e.g., H₂SO₄) | wikipedia.org |

Camps' Cyclization Approaches

The Camps cyclization, reported by Rudolf Camps in 1899, is a base-catalyzed intramolecular condensation of an N-(2-acylaryl)amide. mdpi.comwikipedia.org This method is versatile as, depending on the structure of the starting material and the reaction conditions, it can yield either quinolin-4-ones or quinolin-2-ones. mdpi.comwikipedia.org The reaction proceeds via an intramolecular aldol-type condensation. mdpi.com The regioselectivity of the cyclization is determined by which enolate (derived from the acyl group or the amide side chain) initiates the ring-closing attack.

| Reagents/Conditions | Description | Reference |

| Starting Material | o-Acylaminoacetophenone or related N-(2-acylaryl)amides | mdpi.comwikipedia.org |

| Catalyst | Base-catalyzed (e.g., hydroxide ion) | mdpi.comwikipedia.org |

| Mechanism | Intramolecular aldol condensation | mdpi.com |

| Product Selectivity | Formation of quinolin-4-one vs. quinolin-2-one depends on substrate and conditions | wikipedia.org |

Biere-Seelen Synthesis Protocols

The Biere-Seelen synthesis, developed in 1979, provides a route to the quinolin-4-one core starting from methyl anthranilate. mdpi.com The first step is a Michael addition of methyl anthranilate to dimethyl acetylenedicarboxylate, which forms an enaminoester intermediate. This intermediate then undergoes cyclization in the presence of a strong base to afford the quinolin-4-one ring system. mdpi.com Subsequent selective hydrolysis can yield either the corresponding carboxylic acid or dicarboxylic acid derivatives. mdpi.com

| Reagents/Conditions | Description | Reference |

| Starting Materials | Methyl anthranilate, Dimethyl acetylenedicarboxylate | mdpi.com |

| First Step | Michael Addition | mdpi.com |

| Cyclization | Strong base | mdpi.com |

| Intermediate | Enaminoester | mdpi.com |

Palladium-Catalyzed Carbonylation Reactions

Modern synthetic chemistry employs palladium-catalyzed reactions for the efficient construction of heterocyclic systems, including quinolin-4-ones. mdpi.comnih.gov A common strategy involves the palladium-catalyzed coupling of a 2-iodoaniline and a terminal alkyne under a carbon monoxide (CO) atmosphere. mdpi.comnih.gov This three-component reaction builds the quinolone ring in a highly convergent manner. nih.gov Initially, these reactions required high pressures of CO gas. mdpi.com However, recent advancements have introduced milder conditions, including methods that use CO-releasing molecules (CORMs) like iron pentacarbonyl (Fe(CO)₅) as a liquid source of CO, avoiding the need for high-pressure gas cylinders. nih.gov The catalytic cycle typically involves oxidative addition of the palladium catalyst to the 2-iodoaniline, followed by CO insertion, alkyne insertion, and reductive elimination to form the heterocyclic product. researchgate.net

| Reagents/Conditions | Description | Reference |

| Starting Materials | 2-Iodoaniline, Terminal alkyne, Carbon monoxide (CO) | mdpi.comnih.gov |

| Catalyst | Palladium complex (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂) | mdpi.comnih.gov |

| CO Source | High-pressure CO gas or CO-releasing molecules (e.g., Fe(CO)₅) | mdpi.comnih.gov |

| Reaction Type | Three-component carbonylative cyclization | nih.gov |

| Advantages | High efficiency and functional group tolerance under increasingly mild conditions | nih.govnih.gov |

N-Alkylation Strategies for Introducing the 2-Oxopropyl Moiety

Once the quinolin-4(1H)-one core is synthesized, the final step in producing 1-(2-oxopropyl)quinolin-4(1H)-one is the introduction of the 2-oxopropyl group at the N1 position. This is typically achieved through a standard N-alkylation reaction.

The reaction involves treating the parent quinolin-4(1H)-one with an appropriate alkylating agent in the presence of a base. researchgate.net For the synthesis of the title compound, the preferred alkylating agent is a 3-carbon ketone electrophile, most commonly chloroacetone (B47974) or bromoacetone. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), with a mild base like potassium carbonate (K₂CO₃). researchgate.netmdpi.com The base deprotonates the nitrogen of the quinolone ring, forming an ambident nucleophile. While alkylation can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation), N-alkylation is generally the major product for quinolin-4(1H)-one systems under these conditions. researchgate.net

| Reagents/Conditions | Description | Reference |

| Substrate | Quinolin-4(1H)-one | mdpi.com |

| Alkylating Agent | Chloroacetone or Bromoacetone | researchgate.netmdpi.com |

| Base | Potassium Carbonate (K₂CO₃) | researchgate.netmdpi.com |

| Solvent | Dimethylformamide (DMF) or Acetone | mdpi.com |

| Reaction Type | Nucleophilic Substitution (N-Alkylation) | uw.edu |

Direct Alkylation of Quinolin-4(1H)-ones

Direct alkylation of quinolin-4(1H)-ones is a fundamental method for introducing various substituents at the nitrogen atom. This reaction generally involves the deprotonation of the N-H group of the quinolinone ring by a suitable base to form a nucleophilic nitrogen anion, which then attacks an alkylating agent. The choice of base and solvent is crucial for the efficiency and regioselectivity of the reaction, as O-alkylation can sometimes occur as a competing side reaction. Common bases used for this transformation include potassium carbonate and sodium hydride. juniperpublishers.com

Alkylation with Halogenated Ketones (e.g., Chloroacetone)

The synthesis of 1-(2-oxopropyl)quinolin-4(1H)-one is effectively achieved by the N-alkylation of quinolin-4(1H)-one using a halogenated ketone, such as chloroacetone. researchgate.net This reaction is typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the quinolinone attacks the electrophilic carbon of chloroacetone, displacing the chloride ion.

A study on the alkylation of the related quinazolin-4(3H)-one system with benzyl chloride in the presence of potassium carbonate in DMF at 100°C resulted in the exclusive formation of the N-alkylation product in 82% yield. juniperpublishers.com This suggests that similar conditions would be favorable for the N-alkylation of quinolin-4(1H)-one with chloroacetone.

Table 1: Reaction Conditions for N-Alkylation of Quinazolin-4(3H)-one with Benzyl Chloride juniperpublishers.com

| Base | Solvent | Temperature | Yield of N-alkylation product |

| K₂CO₃ | DMF | 100°C | 82% |

| Cs₂CO₃ | DMF | Not specified | 81% |

| NaH | DMF | Not specified | 77.8% |

This table is based on data for a related heterocyclic system and is illustrative of typical conditions.

Green Chemistry Approaches in N-Alkylation

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. distantreader.org Green chemistry approaches for the N-alkylation of quinolones focus on the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions. For instance, the use of water as a solvent and microwave irradiation can significantly reduce reaction times and avoid the use of hazardous organic solvents. repec.org One-pot syntheses that minimize work-up and purification steps are also a hallmark of green chemistry. mdpi.com While specific green methods for the synthesis of 1-(2-oxopropyl)quinolin-4(1H)-one are not extensively documented, the principles of green chemistry can be applied by selecting biodegradable solvents, employing catalytic amounts of less toxic bases, and utilizing energy-efficient heating methods like microwave irradiation. The development of solvent-free and catalyst-free conditions for the synthesis of quinolines represents a significant advancement in this area. distantreader.org

Functional Group Interconversions and Derivatization in Synthesis

The 1-(2-oxopropyl) side chain of the target molecule provides a reactive handle for a variety of subsequent chemical transformations, allowing for the construction of more complex molecular architectures.

Cyclization Reactions to Form Fused Systems

The ketone functionality in the 1-(2-oxopropyl) side chain is a key feature that can be exploited for intramolecular cyclization reactions to form fused heterocyclic systems. For instance, acid-catalyzed tandem reactions of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols have been shown to produce pyrano[3,2-c]quinolones. nih.gov Although this example involves a different starting material, it demonstrates the potential for the carbonyl group in a side chain to participate in cyclization to form a pyran ring fused to the quinoline (B57606) core. Such cyclization reactions can lead to the formation of novel polycyclic compounds with potential biological activities. nih.gov

Synthesis of Oxime Derivatives

The ketone group in 1-(2-oxopropyl)quinolin-4(1H)-one can readily react with hydroxylamine to form the corresponding oxime derivative. ajol.infonih.gov This reaction is a standard method for the characterization and protection of carbonyl compounds. nih.gov The formation of an oxime introduces a new functional group that can be further modified or can influence the biological activity of the molecule. The reaction is typically carried out by treating the ketone with hydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or potassium hydroxide, in a suitable solvent like ethanol. researchgate.netnih.gov

Table 2: General Conditions for Oxime Formation nih.govnih.gov

| Reagents | Base | Solvent | Temperature |

| Hydroxylamine hydrochloride | Pyridine | Ethanol | Reflux |

| Hydroxylamine hydrochloride | Potassium hydroxide | Ethanol | Mild conditions |

Formation of Pyrazole (B372694) Derivatives

The 1,3-dicarbonyl-like nature of the 1-(2-oxopropyl)quinolin-4(1H)-one system makes it an ideal precursor for the synthesis of pyrazole derivatives. The reaction with hydrazine or its derivatives is a classic and efficient method for constructing a pyrazole ring. nih.gov This cyclocondensation reaction typically involves the reaction of the β-keto-enol tautomer of the quinolone with hydrazine, leading to the formation of a pyrazolo[1,5-a]quinoline derivative. nih.gov

The synthesis of pyrazolo[1,5-a]quinolines has been achieved through various strategies, including the reaction of 5-aminopyrazoles with β-dicarbonyl compounds. nih.gov In the context of 1-(2-oxopropyl)quinolin-4(1H)-one, the reaction with hydrazine would proceed via initial condensation at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring fused to the quinoline system. This approach has been used to synthesize a variety of quinoline derivatives bearing a pyrazole moiety, which have shown promising antibacterial and antifungal activities. nih.gov

Table 3: Common Methods for Pyrazole Synthesis nih.govresearchgate.net

| Reactants | Conditions | Product |

| 1,3-Dicarbonyl compound + Hydrazine | Acid or base catalysis | Pyrazole |

| α,β-Unsaturated ketone + Hydrazine | Various catalysts | Pyrazoline, then Pyrazole |

Incorporation into Polycyclic Systems

The 1-(2-oxopropyl) side chain of 1-(2-oxopropyl)quinolin-4(1H)-one serves as a versatile functional handle for the construction of more complex, polycyclic molecular architectures. The presence of a reactive ketone and an adjacent active methylene (B1212753) group allows for various intramolecular cyclization strategies, leading to the formation of new heterocyclic rings fused to the quinolinone core. These transformations are valuable for creating novel scaffolds for medicinal chemistry and materials science.

One prominent strategy involves the intramolecular condensation of the side chain with a suitably positioned functional group on the quinolinone ring. For instance, if a substituent at the C-2 or C-3 position possesses a nucleophilic character, such as an amine or a thiol, it can readily react with the side-chain ketone to form a fused five- or six-membered ring.

A well-documented approach for analogous systems is the construction of pyrazolo[3,4-b]quinolines. nih.gov While typically synthesized from 3-acyl-2-hydroxyquinolines, a similar strategy can be envisioned starting from a 1-(2-oxopropyl)quinolin-4(1H)-one derivative. For example, treatment of a 2-chloro-3-formyl-1-(2-oxopropyl)quinolin-4(1H)-one with hydrazine hydrate could initiate a cascade of reactions, including the formation of a pyrazole ring followed by subsequent intramolecular reactions involving the oxopropyl side chain, potentially leading to a novel polycyclic system.

Furthermore, the active methylene group of the 2-oxopropyl substituent can be exploited in condensation reactions. Under basic conditions, this methylene can be deprotonated to form a nucleophilic enolate. This enolate can then participate in intramolecular aldol-type or Claisen-type condensations if an appropriate electrophilic center, such as an ester or an aldehyde, is present on the quinolinone backbone. Such reactions would result in the formation of a new carbocyclic or heterocyclic ring fused to the quinoline core.

The table below illustrates hypothetical examples of polycyclic systems that could be derived from functionalized 1-(2-oxopropyl)quinolin-4(1H)-one precursors, highlighting the versatility of this scaffold in constructing diverse molecular frameworks.

| Precursor Scaffold | Reaction Type | Potential Polycyclic System |

| 2-Amino-1-(2-oxopropyl)quinolin-4(1H)-one | Intramolecular Pictet-Spengler | Pyrido[2,3-b]quinolin-4(1H)-one derivative |

| 3-Formyl-1-(2-oxopropyl)quinolin-4(1H)-one | Intramolecular Knoevenagel Condensation | Benzo[b] researchgate.netrsc.orgnaphthyridin-4(1H)-one derivative |

| 2-Mercapto-1-(2-oxopropyl)quinolin-4(1H)-one | Intramolecular Thia-Michael Addition | Thieno[2,3-b]quinolin-4(1H)-one derivative |

These examples underscore the potential of the 1-(2-oxopropyl)quinolin-4(1H)-one scaffold as a building block for the synthesis of complex, multi-ring systems through intramolecular cyclization pathways. rsc.orgnih.gov The specific outcome of these reactions would be highly dependent on the nature and position of other substituents on the quinolinone ring, as well as the reaction conditions employed.

Chemo- and Regioselectivity in Synthesis of 1-(2-Oxopropyl)quinolin-4(1H)-one Scaffolds

The synthesis of 1-(2-oxopropyl)quinolin-4(1H)-one, typically achieved by the N-alkylation of a quinolin-4(1H)-one precursor with a haloacetone, presents significant challenges in terms of chemo- and regioselectivity. The quinolin-4(1H)-one system possesses two potentially nucleophilic sites: the ring nitrogen (N-1) and the exocyclic oxygen at C-4. Consequently, alkylation can lead to a mixture of N-alkylated (1-substituted) and O-alkylated (4-alkoxyquinoline) products.

The regiochemical outcome of the alkylation is influenced by several factors, including the nature of the base, the solvent, the electrophile, and the presence of substituents on the quinolinone ring. nih.govnih.gov Generally, harder bases and polar aprotic solvents tend to favor N-alkylation, while softer bases and polar protic solvents may promote O-alkylation.

A study on the N-ethylation of a similar N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide demonstrated that the reaction occurs selectively at the nitrogen of the oxoquinoline group. nih.govnih.gov This selectivity is attributed to the higher acidity of the N-H proton of the quinolinone compared to other potentially acidic protons, leading to the preferential formation of the N-anion which then acts as the nucleophile. nih.gov

The choice of the alkylating agent is also crucial. Harder electrophiles, such as chloroacetone, under conditions that favor the formation of the N-anion, would be expected to yield the desired 1-(2-oxopropyl)quinolin-4(1H)-one with high regioselectivity.

The table below summarizes the general influence of reaction conditions on the regioselectivity of quinolin-4(1H)-one alkylation, based on principles observed in analogous heterocyclic systems. beilstein-journals.org

| Parameter | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation | Rationale |

| Base | Strong, non-nucleophilic bases (e.g., NaH, K2CO3) | Weaker bases (e.g., Ag2O, Cs2CO3) | Strong bases fully deprotonate the N-H, increasing the nucleophilicity of the nitrogen. |

| Solvent | Polar aprotic (e.g., DMF, DMSO, THF) | Polar protic (e.g., Ethanol, Water) | Aprotic solvents solvate the cation but not the anion, enhancing the nucleophilicity of the N-anion. |

| Counter-ion | Hard cations (e.g., Na+, K+) | Soft cations (e.g., Ag+) | Hard cations associate more strongly with the harder oxygen atom, leaving the nitrogen more available for attack. |

| Leaving Group | Good leaving groups (e.g., I, Br, OTs) | Poorer leaving groups (e.g., Cl) | Facilitates the SN2 reaction at the nitrogen center. |

Chemoselectivity becomes a key consideration when the quinolin-4(1H)-one scaffold bears other functional groups that could react with the alkylating agent. For example, the presence of a free hydroxyl or amino group on the quinolinone ring would necessitate the use of protecting groups to prevent undesired side reactions. Alternatively, the reaction conditions can be fine-tuned to favor the desired N-alkylation over reaction at other nucleophilic sites.

Chemical Reactivity and Derivatization Studies of 1 2 Oxopropyl Quinolin 4 1h One

Reactivity of the Quinolin-4(1H)-one Nitrogen Atom

Electrophilic Substitution at N1

The nitrogen atom in the quinolin-4(1H)-one nucleus is susceptible to electrophilic attack, most notably through alkylation reactions. The introduction of the 2-oxopropyl group itself is a prime example of N-alkylation of the parent quinolin-4(1H)-one structure. Further electrophilic substitution at this nitrogen is generally not favored due to the presence of the existing substituent. However, the general principle of N-alkylation of the quinolin-4(1H)-one core is a well-established method for creating derivatives. This process can "lock" the molecule in its keto form, which is the predominant tautomer in both solid and solution states. researchgate.net

Transformations of the 2-Oxopropyl Side Chain

The 2-oxopropyl side chain attached to the N1 position offers a versatile platform for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Reactions Involving the Carbonyl Group (e.g., Condensations, Reductions)

The carbonyl group within the 2-oxopropyl moiety is a key functional group for derivatization. It can readily undergo condensation reactions with various nucleophiles. For instance, it can react with hydrazines to form corresponding pyrazole (B372694) derivatives. researchgate.net This type of reaction allows for the construction of more complex heterocyclic systems appended to the quinolinone core.

Furthermore, the carbonyl group is susceptible to reduction. The use of appropriate reducing agents can convert the ketone into a secondary alcohol, yielding 1-(2-hydroxypropyl)quinolin-4(1H)-one. This transformation alters the electronic and steric properties of the side chain, which can be useful for structure-activity relationship studies.

Functionalization of the Methyl Group Adjacent to the Carbonyl

The methyl group of the 2-oxopropyl side chain is activated by the adjacent carbonyl group, making its protons acidic. This allows for enolate formation under basic conditions, which can then react with various electrophiles. This reactivity enables the introduction of a wide range of functional groups at this position, providing a pathway to novel derivatives.

Tautomerism and Isomerization Phenomena

Tautomerism is a significant aspect of the chemistry of quinolin-4(1H)-ones. These compounds can theoretically exist in equilibrium between the 4-oxo (keto) form and the 4-hydroxy (enol) form. nuph.edu.uascispace.com However, extensive studies, including those using 13C NMR spectroscopy and quantum-chemical calculations, have demonstrated that the 4-oxo form is overwhelmingly predominant in solution. researchgate.netnuph.edu.uascispace.com The deshielding observed in the 13C NMR spectra for the C4 carbon nucleus is a strong indicator of the 4-oxo tautomer's existence. nuph.edu.uascispace.com

Keto-Enol Tautomerism of the Quinolin-4(1H)-one Ring

The quinolin-4(1H)-one ring system is characterized by the presence of prototropic tautomerism, a chemical equilibrium between two readily interconvertible constitutional isomers. masterorganicchemistry.com Specifically, it exhibits keto-enol tautomerism, existing in a dynamic equilibrium between the quinolin-4(1H)-one (keto) form and its tautomer, 4-hydroxyquinoline (B1666331) (enol form). wikipedia.orgresearchgate.net This equilibrium is fundamental to the chemistry of this heterocyclic system.

The interconversion between these two tautomers involves the migration of a proton and the shifting of bonding electrons. masterorganicchemistry.com The process can be catalyzed by either acid or base. libretexts.orgyoutube.com

Acid-catalyzed mechanism: In the presence of an acid, the carbonyl oxygen of the keto form is protonated. A subsequent deprotonation at the adjacent carbon atom by a weak base (like water) leads to the formation of the enol. libretexts.orgyoutube.com

Base-catalyzed mechanism: Under basic conditions, a base removes a proton from the nitrogen atom (N1), and subsequent protonation of the carbonyl oxygen yields the enol form. libretexts.org

Generally, for the parent quinolin-4(1H)-one, the equilibrium lies significantly in favor of the keto tautomer. acs.orgresearchgate.net This preference is attributed to the greater thermodynamic stability of the amide-like functionality within the keto form compared to the enol's aromatic hydroxyl group. Spectroscopic studies, including NMR and IR, as well as computational calculations, have consistently supported the predominance of the quinolin-4(1H)-one form in both solid and solution states. researchgate.net

Figure 1: The tautomeric equilibrium between the 4-hydroxyquinoline (enol form) and quinolin-4(1H)-one (keto form). researchgate.net

Figure 1: The tautomeric equilibrium between the 4-hydroxyquinoline (enol form) and quinolin-4(1H)-one (keto form). researchgate.netRing Expansion and Contraction Reactions Involving the Quinolin-4(1H)-one Nucleus

The quinolin-4(1H)-one nucleus can serve as a scaffold for synthetic transformations that alter the core ring structure, leading to either larger or smaller ring systems. These reactions are valuable for creating novel heterocyclic frameworks.

Ring Expansion Reactions

Ring expansion reactions transform the six-membered nitrogen-containing ring of the quinolinone into a larger seven-membered ring system, typically a benzazepine. These reactions often proceed through the formation of a reactive intermediate that undergoes rearrangement.

Base-Promoted Ring Expansion: A notable example involves the reaction of 4-quinolone derivatives with α-halo esters, phosphonates, or sulfones in the presence of a strong base like sodium hydride (NaH). This reaction yields novel benzazepinones under mild, transition-metal-free conditions. nih.gov

Copper-Catalyzed Ring Expansion: Activated quinolines can undergo ring expansion with diazocarbonyl compounds. In the presence of a copper triflate catalyst, this reaction proceeds via a C–C bond insertion to produce ethyl 1H-benzo[b]azepine-1-carboxylates in excellent yields. rsc.org

Regiodivergent Ring Expansion: While not starting directly from a quinolinone, it is relevant that oxindoles can be converted into quinolinone isomers through regiodivergent ring expansion methods, highlighting the synthetic accessibility and interchangeability of these heterocyclic systems. acs.orgnih.gov

Ring Contraction Reactions

Ring contraction reactions reduce the size of one of the rings in the quinoline (B57606) system. These transformations are less common but provide access to valuable scaffolds like indoles.

Via N-Oxides: A strategy for ring contraction involves the initial modification of the quinoline core. For example, quinoline N-oxides can be converted into 2-substituted indolines, which can then undergo further reactions like acid-promoted fragmentation to yield indoles. researchgate.net

Favorskii-type Rearrangements: The Favorskii rearrangement is a general method for the ring contraction of α-halo cyclic ketones upon treatment with a base. harvard.edu This pathway could potentially be applied to an appropriately halogenated derivative of a hydrogenated quinolin-4(1H)-one to achieve ring contraction.

Photomediated Ring Contraction: Light-mediated reactions offer another avenue for skeletal rearrangement. Photochemical processes like the Norrish type II reaction can initiate a cascade leading to ring contraction in saturated heterocyclic systems, a strategy that could be adapted for quinolinone derivatives. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, the precise chemical environment of each atom in 1-(2-oxopropyl)quinolin-4(1H)-one can be mapped.

The ¹H-NMR spectrum of 1-(2-oxopropyl)quinolin-4(1H)-one provides characteristic signals corresponding to the different types of protons present in the molecule. In a typical solvent like deuterochloroform (CDCl₃), the spectrum reveals distinct chemical shifts and coupling patterns. For instance, the methyl protons of the oxopropyl group typically appear as a singlet, while the methylene (B1212753) protons of the same group exhibit a triplet. The aromatic protons of the quinolinone ring system display a series of multiplets in the downfield region of the spectrum, with their specific shifts and coupling constants providing information about their relative positions on the ring. vulcanchem.com

Table 1: ¹H-NMR Spectroscopic Data for 1-(2-oxopropyl)quinolin-4(1H)-one and related structures.

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 1-(2-oxopropyl)quinolin-4(1H)-one | CDCl₃ | ~3.1 (t, CH₂), ~2.4 (s, CH₃) vulcanchem.com |

| 2-phenylquinolin-4(1H)-one | DMSO-d₆ | 11.72 (s, 1H), 8.10 (dd, J = 8.1, 1.1 Hz, 1H), 7.83 (dd, J = 6.6, 2.9 Hz, 2H), 7.77 (d, J = 8.3 Hz, 1H), 7.70 – 7.64 (m, 1H), 7.63 – 7.55 (m, 3H), 7.34 (t, J = 7.2 Hz, 1H), 6.34 (s, 1H) rsc.org |

| 6-Methoxy-4-phenylquinoline | CDCl₃ | 8.71 (d, J = 4.4 Hz, 1H), 7.98 (d, J = 9.2 Hz, 1H), 7.45 (dd, J = 7.8, 1.5 Hz, 1H), 7.34-7.25 (m, 3H), 7.22 (dd, J = 7.3, 2.0 Hz, 1H), 7.14 (d, J = 4.4 Hz, 1H), 6.64 (d, J = 2.8 Hz, 1H), 3.62 (s, 3H) rsc.org |

Complementing the proton data, the ¹³C-NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in 1-(2-oxopropyl)quinolin-4(1H)-one gives rise to a distinct signal. The carbonyl carbons of the quinolinone and the oxopropyl group are typically observed at the most downfield chemical shifts. The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern on the quinoline (B57606) ring. rsc.orgrsc.org

Table 2: ¹³C-NMR Spectroscopic Data for 1-(2-oxopropyl)quinolin-4(1H)-one and related structures.

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 2-phenylquinolin-4(1H)-one | DMSO-d₆ | 176.92, 149.98, 140.50, 134.21, 131.80, 130.44, 128.99, 127.41, 124.86, 124.71, 123.24, 118.71, 107.32 rsc.org |

| 5-(4-Chlorophenyl)-4,5-dihydro-1,2,4- triazolo[4,3-a]quinolin-1(2H)-one | CDCl₃ | 29.57, 41.77, 117.51, 126.24, 128.39, 128.75, 128.88, 129.06, 129.20, 130.10, 132.60, 139.28, 143.38 , 152.81 ualberta.ca |

| 6-Methoxy-4-phenylquinoline | CDCl₃ | 157.8, 147.2, 144.4, 144.3, 136.8, 133.1, 131.2, 131.1, 129.8, 129.7, 127.7, 126.8, 122.0, 121.8, 103.5, 55.3 rsc.org |

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and establishing the connectivity of the molecule. researchgate.net

COSY (Correlation Spectroscopy) experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the quinolinone ring and the oxopropyl side chain. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, allowing for the direct assignment of the carbon signals based on their attached protons. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) experiments show correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting the oxopropyl side chain to the nitrogen atom of the quinolinone ring. sdsu.eduyoutube.com

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 1-(2-oxopropyl)quinolin-4(1H)-one, high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which confirms the molecular formula C₁₂H₁₁NO₂. rsc.orgrsc.orgualberta.ca The fragmentation pattern observed in the mass spectrum can also offer structural information, often showing the loss of the oxopropyl side chain. vulcanchem.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of 1-(2-oxopropyl)quinolin-4(1H)-one, characteristic absorption bands are expected for the carbonyl (C=O) stretching vibrations of the quinolinone ring and the ketone in the oxopropyl side chain, typically appearing around 1650 cm⁻¹ and 1700 cm⁻¹, respectively. vulcanchem.comualberta.ca Other significant peaks would include those for C-H and C-N stretching and bending vibrations.

Thermal Analysis Techniques (e.g., TGA, DSC)

No research findings or data tables are available for this section.

Table 1: TGA Data for 1-(2-oxopropyl)quinolin-4(1H)-one

| Parameter | Value |

| Onset Decomposition Temperature (°C) | Data Not Available |

| Peak Decomposition Temperature (°C) | Data Not Available |

| Residual Mass (%) | Data Not Available |

Table 2: DSC Data for 1-(2-oxopropyl)quinolin-4(1H)-one

| Parameter | Value |

| Melting Point (°C) | Data Not Available |

| Enthalpy of Fusion (J/g) | Data Not Available |

| Glass Transition Temperature (°C) | Data Not Available |

Theoretical and Computational Investigations of 1 2 Oxopropyl Quinolin 4 1h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT is a popular method for calculating the electronic properties of molecules due to its favorable balance between computational cost and accuracy. Studies on related quinolinone structures demonstrate its utility in this area.

Key electronic properties that can be determined using DFT include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and stability. A smaller gap suggests higher reactivity. The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites, which are key to understanding intermolecular interactions. For instance, in studies of similar heterocyclic compounds, DFT calculations have been used to analyze the relationship between the electronic structure and biological activity.

Conformational Analysis and Stability Studies

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) of a molecule. Computational methods can map the potential energy surface of a molecule by systematically rotating its flexible dihedral angles.

For a molecule like 1-(2-oxopropyl)quinolin-4(1H)-one, the key rot

Structure-Activity Relationship (SAR) Studies through Computational Approaches

No computational structure-activity relationship (SAR) studies specifically targeting 1-(2-oxopropyl)quinolin-4(1H)-one were identified in the reviewed literature. Computational SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity, thereby guiding the design of more potent and selective molecules. Such studies for the broader quinolinone class often involve molecular docking and quantitative structure-activity relationship (QSAR) models.

For related quinazoline (B50416) derivatives, research has shown that the nature and position of substituents on the quinazoline scaffold significantly impact their biological targets. For instance, studies on quinazoline-based inhibitors of enzymes like HER2 have demonstrated that modifications at the C-4 and C-6 positions can dictate selectivity and potency. However, without specific studies on 1-(2-oxopropyl)quinolin-4(1H)-one, any discussion on its SAR would be purely speculative.

Computational Elucidation of Reaction Mechanisms

There is no available information from the search results detailing the computational elucidation of the reaction mechanism for the synthesis of 1-(2-oxopropyl)quinolin-4(1H)-one . Computational chemistry is a powerful tool to investigate reaction pathways, transition states, and the thermodynamics and kinetics of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

The synthesis of the parent quinolin-4-one core can be achieved through various methods, such as the Conrad-Limpach synthesis. A computational study of such a reaction would typically involve calculating the energy profile of the reaction pathway, identifying key intermediates and transition states, and thus clarifying the mechanism. However, no such computational analysis for the formation of 1-(2-oxopropyl)quinolin-4(1H)-one, including the N-alkylation step with a 2-oxopropyl group, was found.

Mechanistic Research on the Biological Activities of 1 2 Oxopropyl Quinolin 4 1h One Analogues

Molecular Mechanisms of Antimicrobial Action

Quinolin-4(1H)-one analogues exhibit a broad spectrum of antimicrobial activity by interfering with essential life processes in bacteria and fungi. The core structure allows for modifications that can be tailored to target specific microbial enzymes and pathways, leading to potent inhibitory effects.

The primary antibacterial mechanism for many quinolin-4-one analogues, particularly the well-studied fluoroquinolones, involves the disruption of DNA replication and repair. mdpi.com These compounds function by inhibiting two critical bacterial enzymes: DNA gyrase and topoisomerase IV. mdpi.comresearchgate.net

DNA Gyrase Inhibition : This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process essential for initiating DNA replication. In Gram-negative bacteria, the inhibition of DNA gyrase is the principal mechanism of action. mdpi.com

Topoisomerase IV Inhibition : This enzyme is crucial for separating interlinked daughter chromosomes following replication. Its inhibition is the primary mode of action against many Gram-positive bacteria. mdpi.com

By forming a stable complex with the enzyme and DNA, these quinolinone compounds trap the enzymes in the process of cleaving DNA, leading to a halt in replication and transcription, ultimately causing rapid bacterial cell death. mdpi.com

Beyond this classical mechanism, newer research has identified other bacterial targets for quinoline-based compounds:

ATP Synthase Inhibition : Certain quinoline (B57606) derivatives have been shown to inhibit ATP synthase, the enzyme responsible for generating cellular energy in the form of ATP. This mechanism is particularly relevant for combating multidrug-resistant pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa. nih.gov The drug bedaquiline, a quinoline derivative, effectively targets the ATP synthase of Mycobacterium tuberculosis. nih.gov

Quorum Sensing (QS) Interference : Some 2-alkylquinolin-4(1H)-ones have been investigated for their ability to interfere with quorum sensing, the cell-to-cell communication system bacteria use to coordinate group behaviors, including virulence factor production. chdu.edu.ua By disrupting these signaling pathways, these compounds can mitigate bacterial pathogenicity.

| Bacterial Process | Enzyme/Target | Mechanism of Action | Primary Bacterial Target |

|---|---|---|---|

| DNA Replication & Repair | DNA Gyrase | Inhibits negative supercoiling of DNA | Gram-negative bacteria mdpi.com |

| DNA Replication & Repair | Topoisomerase IV | Prevents decatenation of daughter chromosomes | Gram-positive bacteria mdpi.com |

| Energy Metabolism | ATP Synthase | Inhibits ATP production, leading to energy depletion | Multidrug-resistant bacteria nih.gov |

| Cell-to-Cell Communication | Quorum Sensing Systems | Disrupts bacterial signaling and virulence | Various bacterial communities chdu.edu.ua |

Analogues of quinolin-4(1H)-one have also demonstrated significant antifungal properties. A key molecular target identified for these compounds is succinate dehydrogenase (SDH), an enzyme complex that plays a vital role in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. researchgate.net

Succinate dehydrogenase inhibitors (SDHIs) bind to the enzyme, blocking its ability to oxidize succinate to fumarate. This inhibition disrupts cellular respiration and energy production, leading to fungal cell death. researchgate.net The development of novel quinolin-2(1H)-one and quinazolinone analogues has focused on optimizing their interaction with the SDH enzyme to create potent and broad-spectrum fungicides. researchgate.netmdpi.com The natural quinolin-4-one compound, Graveolin, is also known for its antifungal properties, though its precise mechanism is less defined. mdpi.com

| Fungal Target | Cellular Process Affected | Outcome of Inhibition | Relevant Compound Class |

|---|---|---|---|

| Succinate Dehydrogenase (SDH) | Mitochondrial Respiration (ETC) & TCA Cycle | Disruption of energy production, leading to cell death | Quinolin-2(1H)-one analogues researchgate.net |

The fight against tuberculosis has been significantly aided by quinoline-based compounds. Analogues have shown potent activity against Mycobacterium tuberculosis (Mtb) through several distinct mechanisms.

A primary target for diarylquinoline drugs like bedaquiline is the F1Fo-ATP synthase. nih.gov By binding to the oligomeric c-ring of the Fo subunit, these inhibitors halt the enzyme's rotation, which effectively shuts down the primary route of ATP synthesis in the bacterium, leading to cell death. nih.gov This mechanism is effective against both drug-susceptible and multidrug-resistant Mtb strains.

Other potential mechanisms for quinoline and quinazoline (B50416) analogues include:

Pathogen Kinase Inhibition : Research on 4-anilinoquinolines suggests that these compounds may act by inhibiting specific protein kinases within Mtb that are essential for its survival and pathogenesis. nih.gov

Mycobactin Biosynthesis Pathway (MBP) Inhibition : Mycobacteria require iron for survival and utilize siderophores called mycobactins to scavenge it from the host. The MBP is a potential therapeutic target, and designing compounds that mimic mycobactin structures could inhibit the enzymes in this pathway, effectively starving the bacteria of iron. vensel.org

| Mtb Target | Mechanism of Action | Example Compound Class |

|---|---|---|

| F1Fo-ATP Synthase | Binds to the c-subunit, halting enzyme rotation and ATP production. nih.gov | Diarylquinolines (e.g., Bedaquiline) |

| Protein Kinases | Inhibition of essential phosphorylation signaling pathways. nih.gov | 4-Anilinoquinolines |

| Mycobactin Biosynthesis Pathway | Inhibition of siderophore synthesis, leading to iron starvation. vensel.org | Mycobactin analogues vensel.org |

Antiviral Mechanisms of Action

The structural versatility of the quinoline scaffold has enabled the development of analogues with potent activity against a range of viruses. These compounds can interfere with various stages of the viral life cycle, from entry and replication to assembly.

Analogues based on quinoline-related structures, such as quinoxalin-2(1H)-one, have been identified as potent inhibitors of Hepatitis C Virus (HCV). nih.gov The mechanisms of action for anti-HCV agents are typically targeted at specific viral nonstructural (NS) proteins that are essential for replication. While the precise targets for all quinolinone analogues are not fully elucidated, they are believed to interfere with key HCV enzymes, including:

NS5B RNA-Dependent RNA Polymerase : This enzyme is responsible for replicating the viral RNA genome. Inhibitors can act as nucleoside analogues that get incorporated into the growing RNA chain and cause premature termination. semanticscholar.org Non-nucleoside inhibitors can also bind to allosteric sites on the enzyme, preventing its function.

NS3/4A Protease : This protease is crucial for cleaving the HCV polyprotein into mature, functional viral proteins. Inhibition of this enzyme prevents the formation of the viral replication complex. ekb.eg

NS3 Helicase : This enzyme unwinds the RNA duplex during replication. ekb.eg Vitisin B, a resveratrol tetramer, has shown anti-HCV activity by inactivating this viral helicase. ekb.eg

Quinolinone derivatives may exert their anti-HCV effects by targeting one or more of these essential viral proteins, thereby disrupting the replication cycle.

Beyond HCV, quinoline derivatives have demonstrated a broad spectrum of antiviral activity against both RNA and DNA viruses. nih.govnih.gov

RNA Viruses :

HIV : Quinoxaline derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and HIV integrase inhibitors. nih.gov

Influenza Virus : Quinoxalines can target the NS1 protein, which is key to the virus's ability to suppress the host's interferon response. nih.gov

Zika Virus (ZIKV) & Dengue Virus (DENV) : Certain quinoline derivatives have been shown to inhibit the replication of these flaviviruses, reducing the production of viral RNA and proteins. nih.govnih.gov

DNA Viruses :

Herpesviruses & Adenovirus : Quinazolin-4-one derivatives show activity against DNA viruses like human cytomegalovirus and adenovirus. It is hypothesized that their structural similarity to purines allows them to inhibit viral DNA polymerase, similar to the mechanism of drugs like acyclovir. nih.gov

This wide range of activities underscores the potential of the quinoline scaffold to serve as a platform for developing diverse antiviral agents that target various viral enzymes and processes. nih.gov

Anticancer Mechanisms and Molecular Targets

The anticancer properties of 1-(2-oxopropyl)quinolin-4(1H)-one analogues are multifaceted, involving the inhibition of crucial enzymes, disruption of cellular division machinery, and the induction of programmed cell death. These mechanisms collectively contribute to their potential as novel chemotherapeutic agents.

Phosphodiesterase 10A (PDE10A) Inhibition and Signal Transduction Modulation

Analogues of quinolin-4(1H)-one have been investigated as PDE10A inhibitors. For instance, the quinoline-containing compound PF-2545920 has been identified as a potent and selective PDE10A inhibitor. researchgate.net Inhibition of PDE10A in cancer cells leads to an accumulation of cAMP and cGMP, which in turn activates protein kinase A (PKA) and protein kinase G (PKG), respectively. researchgate.net This activation has been shown to have several downstream anti-tumor effects:

Decreased Cell Growth and Proliferation: Inhibition of PDE10A leads to a reduction in ovarian cancer cell growth and proliferation. researchgate.net

Induction of Cell Cycle Arrest and Apoptosis: The elevation of cAMP/PKA and cGMP/PKG signaling triggers cell cycle arrest and programmed cell death (apoptosis). researchgate.net

Modulation of Oncogenic Pathways: PDE10A inhibition has been demonstrated to decrease Wnt-induced β-catenin nuclear translocation and reduce the activation of the RAS/MAPK and PI3K/AKT pathways, all of which are critical for cancer cell survival and proliferation. researchgate.net

These findings highlight PDE10A as a promising therapeutic target for cancers where its expression is elevated, and quinolin-4(1H)-one analogues represent a class of molecules with the potential to exploit this target.

| Compound | Target | Effect on Cancer Cells | Downstream Signaling Pathways Affected |

| PF-2545920 | PDE10A | Decreased cell growth, induction of cell cycle arrest and apoptosis in ovarian cancer cells. researchgate.net | Inhibition of Wnt/β-catenin, RAS/MAPK, and PI3K/AKT pathways. researchgate.net |

Epidermal Growth Factor Receptor (EGFR) Inhibition Pathways

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell growth, survival, and differentiation. researchgate.net Abnormal expression and signaling of EGFR are hallmarks of many human tumors, making it a prime target for anticancer therapies. researchgate.net Quinazolinone and quinolinone derivatives have been extensively studied as EGFR inhibitors. researchgate.netmdpi.commdpi.comwikipedia.org

These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of EGFR on the intracellular side of the receptor. This binding action blocks the autophosphorylation of the receptor's tyrosine kinase, thereby inhibiting the subsequent activation of downstream signal transduction pathways that promote uncontrolled cell proliferation and metastasis. researchgate.net

Several studies have demonstrated the efficacy of quinazolinone-based compounds as EGFR inhibitors. For example, compound 6d from one study showed potent EGFR inhibition with an IC50 value of 0.069 µM and displayed significant antiproliferative activity against a non-small cell lung cancer cell line. wikipedia.org Another compound, 24 , characterized by a 2-benzyl-thio function, also exhibited potent EGFR-TK inhibitory activity with an IC50 of 13.40 nM. mdpi.com Molecular docking studies have confirmed that these derivatives can fit into the EGFR active site, mimicking the binding mode of established inhibitors like gefitinib by forming key interactions with amino acid residues such as Lys745. mdpi.com

| Compound ID | Chemical Class | EGFR Inhibition (IC50) | Antiproliferative Activity (GI50) |

| 6d | Quinazolin-4(3H)-one derivative | 0.069 µM wikipedia.org | 0.789 µM (NCI-H460 lung cancer) wikipedia.org |

| 24 | 2-mercapto-quinazolin-4-one analog | 13.40 nM mdpi.com | 15.1 µM (broad spectrum) mdpi.com |

Microtubule Polymerization Inhibition and Cell Cycle Arrest

Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most notably mitosis. nih.gov Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Analogues of 4(1H)-quinolone have emerged as potent inhibitors of tubulin polymerization. nih.gov

These agents typically bind to the colchicine-binding site on β-tubulin. nih.gov This interaction prevents the polymerization of tubulin dimers into microtubules. The disruption of the microtubule network leads to a cascade of events:

Mitotic Arrest: The inability to form a functional mitotic spindle halts the cell cycle in the G2/M phase.

Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death. nih.gov

One such derivative, ethyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate (AS1712), was identified as an inhibitor of lung cancer cell proliferation by binding to the colchicine-binding pocket of β-tubulin and inhibiting microtubule assembly. nih.gov Further structure-activity relationship studies led to the development of compound RJ-LC-15-8 , which showed even greater antiproliferative potency while acting through the same mechanism. nih.gov Notably, these compounds were also effective against cancer cells that had developed resistance to other microtubule-targeting drugs, suggesting they may overcome certain resistance mechanisms. nih.gov

| Compound | Target Site | Mechanism of Action | Consequence in Cancer Cells |

| AS1712 | Colchicine-binding site of β-tubulin | Inhibition of microtubule assembly. nih.gov | Mitotic arrest and apoptosis. nih.gov |

| RJ-LC-15-8 | Colchicine-binding site of β-tubulin | Inhibition of microtubule assembly. nih.gov | Potent antiproliferative activity, mitotic arrest, and apoptosis. nih.gov |

Apoptosis Induction Pathways (e.g., PARP-1, Caspase-3 upregulation)

The induction of apoptosis is a key mechanism through which many anticancer drugs exert their effects. Analogues of quinolin-4(1H)-one have been shown to trigger apoptosis through the modulation of key proteins in the apoptotic cascade, such as Poly (ADP-ribose) polymerase-1 (PARP-1) and caspases.

PARP-1 is a nuclear enzyme involved in DNA repair. Its inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately triggering apoptosis. Caspases are a family of proteases that execute the apoptotic program. Caspase-3 is a key executioner caspase, and its activation is a central event in apoptosis.

Studies on quinazolinone–chalcone hybrids have demonstrated their ability to induce apoptosis by upregulating caspase-3 and promoting the cleavage of PARP-1. The cleavage of PARP-1 by activated caspase-3 is a hallmark of apoptosis. Furthermore, some 1,2,3-triazole-chalcone conjugates have been shown to induce apoptosis by upregulating the pro-apoptotic protein BAX and activating both initiator (caspase-9) and executioner (caspase-3) caspases. For example, compound 11e was found to be a potent inducer of apoptosis in leukemia cells. Similarly, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives, such as compounds 3g and 3h , have been identified as apoptotic inducers that activate caspase-3 and Bax while down-regulating the anti-apoptotic protein Bcl2.

| Compound Class/ID | Apoptotic Mechanism | Key Molecular Targets |

| Quinazolinone–chalcone hybrids | Induction of apoptosis via caspase-3 and PARP-1 cleavage. | Caspase-3, PARP-1 |

| 1,2,3-triazole-chalcone conjugate 11e | Upregulation of BAX, caspase-3, and caspase-9. | BAX, Caspase-3, Caspase-9 |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one 3g & 3h | Activation of caspase-3 and Bax, down-regulation of Bcl2. | Caspase-3, Bax, Bcl2 |

Immunomodulatory Pathways

Beyond their direct cytotoxic effects on cancer cells, quinolone derivatives also exhibit immunomodulatory properties that can influence the tumor microenvironment and the host's anti-tumor immune response.

Inhibition of Nuclear Factor of Activated T Cells (NFAT) Activation

The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors that play a critical role in the immune response by regulating the expression of cytokine genes. The activation of NFAT is crucial for T-cell function. Some fluoroquinolone derivatives have been shown to possess immunomodulatory effects by suppressing the production of pro-inflammatory cytokines. mdpi.com The underlying mechanisms for these effects are believed to involve the inhibition of various transcription factors, including NFAT. mdpi.com By inhibiting NFAT activation, these compounds can potentially attenuate excessive inflammatory responses and modulate T-cell activity, which could have implications for their use in both inflammatory diseases and cancer therapy.

Antioxidant Activity and Reactive Oxygen Species Modulation

The antioxidant potential of quinolin-4(1H)-one analogues is a significant area of investigation. The core structure of these compounds provides a scaffold that can be readily modified, influencing their ability to scavenge reactive oxygen species (ROS) and mitigate oxidative stress. Oxidative stress, an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions.

Research into various quinoline derivatives has shown that their antioxidant activity is often attributed to their chemical structure. For instance, studies on different substituted quinolines have demonstrated their capacity as effective radical traps. The introduction of specific functional groups onto the quinoline ring can significantly enhance their antioxidant properties.

While direct studies on 1-(2-oxopropyl)quinolin-4(1H)-one are limited in the public domain, research on analogous structures provides valuable insights. For example, studies on 2-substituted quinazolin-4(3H)-ones have revealed that the nature and position of substituents play a crucial role in their antioxidant capacity. The presence of hydroxyl or methoxy groups on a phenyl ring at the 2-position can contribute to potent antioxidant activity.

The modulation of ROS by these compounds is a key aspect of their antioxidant mechanism. By neutralizing free radicals, these analogues can help protect cells from oxidative damage. The ability of certain quinoline derivatives to act as antioxidants has been demonstrated through various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. For instance, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives have shown promising antioxidant activity in such assays mdpi.com.

Interactive Table: Antioxidant Activity of Selected Quinolinone Analogues

| Compound ID | Analogue Type | Assay | Activity | Reference |

| Analogue A | 2-phenyl-6-hydroxy-quinolin-4-one | DPPH Scavenging | High | General Quinolinone Research |

| Analogue B | 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-6-methylquinolin-2(1H)-one | DPPH Scavenging | Moderate | mdpi.com |

| Analogue C | 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | ABTS & CUPRAC | Potent | mdpi.com |

Enzyme Inhibition Studies

Beyond their antioxidant effects, 1-(2-oxopropyl)quinolin-4(1H)-one analogues have been investigated for their ability to inhibit various enzymes, a property that underpins many of their potential therapeutic applications. The quinolinone scaffold has been identified as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile framework for designing enzyme inhibitors.

The mechanism of enzyme inhibition by these compounds can vary, ranging from competitive to non-competitive and even irreversible inhibition, depending on the specific analogue and the target enzyme. For example, certain quinoline-based compounds have been shown to inhibit enzymes that act on DNA.

Structure-activity relationship (SAR) studies are crucial in this area of research, providing a systematic understanding of how chemical modifications to the quinolinone core affect enzyme inhibitory potency. For instance, in the context of cyclin-dependent kinase 9 (CDK9) inhibitors, modifications at position 6 of the quinazolin-4-one ring were explored to enhance inhibitory activity mdpi.com. Similarly, SAR analysis of substituted 4-quinolinamines has been used to develop potent antagonists of immunostimulatory CpG-oligodeoxynucleotides nih.gov.

The range of enzymes targeted by quinolinone analogues is broad. For example, 1H- mdpi.commdpi.comiau.irOxadiazolo[4,3-a]quinoxalin-1-one has been characterized as a heme-site inhibitor of nitric oxide-sensitive guanylyl cyclase nih.gov. Other studies have focused on the inhibition of kinases, with some quinazoline derivatives showing potent inhibitory activity against the epidermal growth factor receptor (EGFR) kinase.

Interactive Table: Enzyme Inhibition by Selected Quinolinone Analogues

| Compound ID | Analogue Type | Target Enzyme | Inhibition Type | Reference |

| Analogue D | 2-(3-Bromophenyl)-6-methyl-quinazolin-4-one | CDK9 | Competitive | mdpi.com |

| Analogue E | Substituted 4-quinolinamine | CpG-oligodeoxynucleotides | Antagonist | nih.gov |

| Analogue F | 1H- mdpi.commdpi.comiau.irOxadiazolo[4,3-a]quinoxalin-1-one | Nitric oxide-sensitive guanylyl cyclase | Mixed | nih.gov |

Emerging Research Directions and Future Perspectives

Sustainable and Green Synthesis Strategies for Quinolin-4(1H)-ones

The chemical synthesis of quinolin-4(1H)-ones has traditionally relied on methods that often require harsh conditions, toxic reagents, and complex purification procedures. acs.org In recent years, a significant shift towards sustainable and green chemistry has spurred the development of more environmentally friendly synthetic routes. These modern approaches are crucial for the future production of derivatives like 1-(2-oxopropyl)quinolin-4(1H)-one.

Several innovative and greener methods for constructing the quinolin-4(1H)-one core have been reported. These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for key reactions like the condensation of anilines with β-ketoesters, a common route to the quinolinone scaffold. researchgate.net

Catalytic Transfer Hydrogenation (CTH): A rapid, two-step synthesis of 4(1H)-quinolones has been developed involving the condensation of o-nitroacetophenone with N,N-dimethylformamide dimethylacetal, followed by a reductive cyclization using CTH, which is a safer alternative to traditional reduction methods. researchgate.net

Metal-free synthesis: To avoid the use of toxic transition metals, methods such as base-promoted insertion of ynones into the C-N σ-bond of amides have been developed, offering high atom economy. organic-chemistry.orgmdpi.com Another metal-free approach involves the intramolecular cyclization of 2-aminochalcones. mdpi.com

Use of Greener Solvents: A decarboxylating cyclization procedure using water as the solvent has been developed for the synthesis of quinolin-4-ones from isatoic anhydrides and 1,3-dicarbonyl compounds. mdpi.com This method is environmentally benign, with carbon dioxide and water as the only by-products. mdpi.com

Copper-catalyzed tandem reactions: An environmentally friendly one-step method using a cheap copper catalyst and oxygen from the air as a green oxidant has been developed to synthesize 2-substituted-4-(1H)-quinolones. organic-chemistry.org

These sustainable strategies provide a foundation for the efficient and environmentally responsible synthesis of 1-(2-oxopropyl)quinolin-4(1H)-one and its future derivatives.

Design and Synthesis of Novel Quinolin-4(1H)-one Derivatives with Enhanced Specificity

The biological activity of quinolin-4(1H)-ones can be finely tuned by modifying the substituents on the heterocyclic ring system. nih.gov For 1-(2-oxopropyl)quinolin-4(1H)-one, the 2-oxopropyl group at the N1 position offers a reactive handle for further chemical modifications, allowing for the design and synthesis of novel derivatives with potentially enhanced specificity for biological targets.

The design of new derivatives often focuses on structure-activity relationships (SAR) to improve potency and selectivity. For instance, novel quinolin-4(1H)-one derivatives have been synthesized and evaluated as aldose reductase inhibitors for the potential treatment of diabetic complications. nih.gov The synthesis of hybrid molecules, such as combining the quinoline (B57606) scaffold with other pharmacologically active moieties like 1,3,4-oxadiazole, has been explored to develop new anticancer and antimicrobial agents. rsc.org

The 2-oxopropyl group in 1-(2-oxopropyl)quinolin-4(1H)-one could be chemically modified through various reactions, such as:

Reduction of the ketone to a hydroxyl group.

Condensation reactions at the carbonyl group to form imines or hydrazones.

Alkylation or arylation at the α-carbon of the ketone.

These modifications would allow for the exploration of a wide chemical space and the potential discovery of derivatives with improved biological activity and target specificity.

Exploration of Undiscovered Molecular Targets and Biological Pathways

Quinolin-4(1H)-ones are known to interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects, including antibacterial, anticancer, and antiviral activities. mdpi.comnih.govrsc.org However, the full range of molecular targets and biological pathways modulated by this class of compounds, and specifically by 1-(2-oxopropyl)quinolin-4(1H)-one, remains to be fully elucidated.

Known molecular targets for quinolin-4-one derivatives include:

DNA Gyrase and Topoisomerase IV: The primary targets for quinolone antibiotics, leading to the inhibition of bacterial DNA replication. researchgate.net

Topoisomerase I and II: Inhibition of these enzymes is a key mechanism for the anticancer activity of some quinoline derivatives. nih.gov

Protein Kinases: Certain fluoroquinolone derivatives have been found to be potent and selective inhibitors of phosphoinositide 3-kinases (PI3K). mdpi.com

Aldose Reductase: Novel quinolin-4(1H)-one derivatives have been identified as inhibitors of this enzyme, which is implicated in diabetic complications. nih.gov

RecQ Helicases: These enzymes, involved in DNA repair and cancer cell survival, are emerging as potential targets for quinazolin-4-one derivatives, a related class of compounds. nih.gov

Future research on 1-(2-oxopropyl)quinolin-4(1H)-one should aim to identify its specific molecular targets and the biological pathways it modulates. This could involve high-throughput screening against panels of enzymes and receptors, as well as proteomic and metabolomic studies to understand its cellular effects. The presence of the 2-oxopropyl group may confer novel target specificities compared to other quinolin-4(1H)-one derivatives.

Advanced Computational Methodologies for Rational Compound Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new compounds with desired properties. nih.gov For 1-(2-oxopropyl)quinolin-4(1H)-one, these methodologies can be applied to predict its biological activity, understand its interactions with potential targets, and guide the design of more potent and selective derivatives.

Key computational approaches include:

Molecular Docking: This technique can predict the binding mode and affinity of 1-(2-oxopropyl)quinolin-4(1H)-one and its analogs to the active site of a target protein. nih.gov This information is crucial for understanding the structural basis of its activity and for designing modifications that enhance binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of quinolin-4(1H)-one derivatives and their biological activity. This can be used to predict the activity of novel, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to understand the stability of the interaction and the role of conformational changes. researchgate.net

In Silico ADME/Tox Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion (ADME), and toxicity of new derivatives, helping to prioritize compounds with favorable drug-like properties for synthesis and testing. johnshopkins.edu

By leveraging these advanced computational methodologies, the design of novel quinolin-4(1H)-one derivatives based on the 1-(2-oxopropyl)quinolin-4(1H)-one scaffold can be significantly accelerated and rationalized.

Integration of Synthetic Chemistry and Biological Activity Studies for Mechanism-Based Discoveries

The discovery of novel therapeutic agents requires a close integration of synthetic chemistry and biological activity studies. This iterative process allows for the synthesis of new compounds, their biological evaluation, and the use of the resulting data to refine the design of the next generation of molecules. This approach is particularly relevant for exploring the potential of 1-(2-oxopropyl)quinolin-4(1H)-one.

A typical workflow would involve:

Synthesis: The synthesis of 1-(2-oxopropyl)quinolin-4(1H)-one and a library of its derivatives with systematic modifications to the 2-oxopropyl group and the quinolinone core.

Biological Screening: The synthesized compounds would be screened against a panel of biological targets, such as various cancer cell lines, bacterial strains, or specific enzymes.

Structure-Activity Relationship (SAR) Analysis: The biological data would be analyzed to identify key structural features that contribute to activity and selectivity.

Mechanism of Action Studies: For the most potent compounds, further studies would be conducted to elucidate their mechanism of action, including identifying their molecular targets and the signaling pathways they affect.

Iterative Design and Synthesis: Based on the SAR and mechanistic insights, new derivatives would be designed and synthesized to optimize activity and reduce potential off-target effects.

This integrated approach will be crucial for unlocking the full therapeutic potential of 1-(2-oxopropyl)quinolin-4(1H)-one and its derivatives, leading to mechanism-based discoveries of new drug candidates.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 1-(2-oxopropyl)quinolin-4(1H)-one derivatives?

- Methodology :

- Reagent Selection : Use Mannich reactions with paraformaldehyde and secondary amines (e.g., piperidine, morpholine) to introduce substituents at the 3-position of the quinolinone core. For example, 2-aminoquinolin-4(1H)-one derivatives were synthesized with yields ranging from 61% to 93% via this approach .

- Reaction Conditions : Heating under reflux in ethanol or methanol for 4–6 hours, followed by neutralization with HCl to precipitate products. Adjust reaction time and solvent polarity to optimize yields .

- Characterization : Confirm structures using NMR (e.g., CH groups at δ 3.2–3.5 ppm) and HRMS for molecular weight validation .

Q. How are quinolin-4(1H)-one derivatives characterized for structural purity?

- Analytical Techniques :

- Spectroscopy : NMR identifies substituents (e.g., aromatic protons at δ 6.8–8.2 ppm, methyl groups at δ 2.1–3.5 ppm). IR confirms carbonyl (C=O) stretches at 1650–1700 cm and hydrogen bonding patterns .

- Mass Spectrometry : HRMS detects molecular ion peaks (e.g., [M+H]) and fragmentation patterns to verify synthetic intermediates .

- Crystallography : Single-crystal X-ray diffraction (as in ) resolves bond angles and packing structures for novel derivatives .

Q. What safety protocols are recommended for handling 1-(2-oxopropyl)quinolin-4(1H)-one?

- Hazard Mitigation :

- GHS Classification : Acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- First Aid : In case of exposure, rinse skin with water for 15 minutes and seek medical consultation. Emergency contacts include +44(0)1840 212137 (Key Organics Limited) .

Advanced Research Questions

Q. How do substituents influence the reactivity of quinolin-4(1H)-one derivatives in bromination reactions?

- Mechanistic Insights :

- Substituent Effects : In 3-benzyl-2-methylquinolin-4(1H)-one, bromination occurs at the C(2) methyl group to yield 2-(bromomethyl) derivatives. Electron-donating groups at C(3) direct bromination to the heterocycle’s C(3) or C(6) positions .

- Application : Brominated derivatives (e.g., 3-benzyl-2-(bromomethyl)quinolin-4(1H)-one) serve as intermediates for alkylation with amines (e.g., n-hexylamine) to develop quorum-sensing inhibitors .

Q. What strategies enhance the biological activity of quinolin-4(1H)-one derivatives against antibiotic-resistant pathogens?

- Biological Evaluation :

- Antibacterial Modifications : Introduce fluoro (e.g., at C(6)) and piperazine (e.g., at C(7)) groups, as seen in ciprofloxacin derivatives, to inhibit DNA gyrase and topoisomerase IV .

- Anticancer Potential : Encapsulate derivatives in shellac-chitosan nanoparticles to improve bioavailability and target tumor cells .

- Antioxidant Activity : 5-Aryl-9-arylidene-2-thioxo-octahydropyrimidoquinolin-4(1H)-ones show activity comparable to ascorbic acid .

Q. How can discrepancies in reaction yields or product distributions be systematically analyzed?

- Troubleshooting Framework :

- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, temperature control) using standardized protocols from , where yields varied from 18% to 93% based on amine reactivity .

- Computational Modeling : Use DFT calculations to predict substituent effects on reaction pathways, especially in cases where bromination sites diverge unexpectedly .

- Cross-Validation : Compare NMR and HRMS data with literature (e.g., and ) to identify byproducts or degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.